molecular formula C14H11BrN2 B13668355 2-(2-Bromophenyl)-8-methylimidazo[1,2-a]pyridine

2-(2-Bromophenyl)-8-methylimidazo[1,2-a]pyridine

Cat. No.: B13668355
M. Wt: 287.15 g/mol
InChI Key: FLRACHLPIUFCEM-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)-8-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family These compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenyl)-8-methylimidazo[1,2-a]pyridine typically involves the cyclization of 2-aminopyridine with a suitable brominated precursor. One common method is the condensation reaction between 2-aminopyridine and 2-bromobenzaldehyde under acidic conditions, followed by cyclization to form the imidazo[1,2-a]pyridine core . The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid (PTSA) and a solvent like ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenyl)-8-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.

    Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy derivatives, while oxidation with potassium permanganate can produce corresponding oxides.

Scientific Research Applications

2-(2-Bromophenyl)-8-methylimidazo[1,2-a]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)-8-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the imidazo[1,2-a]pyridine core play a crucial role in binding to these targets and modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: The parent compound without the bromine and methyl substituents.

    2-Phenylimidazo[1,2-a]pyridine: Similar structure but without the bromine atom.

    8-Methylimidazo[1,2-a]pyridine: Lacks the bromine atom but has the methyl group.

Uniqueness

The bromine atom allows for further functionalization through substitution reactions, while the methyl group can influence the compound’s biological activity and binding affinity to molecular targets .

Properties

Molecular Formula

C14H11BrN2

Molecular Weight

287.15 g/mol

IUPAC Name

2-(2-bromophenyl)-8-methylimidazo[1,2-a]pyridine

InChI

InChI=1S/C14H11BrN2/c1-10-5-4-8-17-9-13(16-14(10)17)11-6-2-3-7-12(11)15/h2-9H,1H3

InChI Key

FLRACHLPIUFCEM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)C3=CC=CC=C3Br

Origin of Product

United States

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